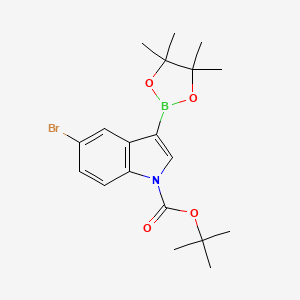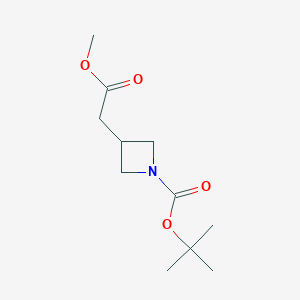
3-(2-Chloro-4-methylphenoxy)azetidine
Overview
Description
Synthesis Analysis
Azetidines, including 3-(2-Chloro-4-methylphenoxy)azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The review organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines provides an overview of the synthesis, reactivity, and application of azetidines .Molecular Structure Analysis
The molecular structure of 3-(2-Chloro-4-methylphenoxy)azetidine is represented by the formula C10H12ClNO . The structure of this compound is similar to that of cresol, which has a methyl group substituted onto the ring of phenol .Chemical Reactions Analysis
The reactivity of azetidines, including 3-(2-Chloro-4-methylphenoxy)azetidine, is driven by a considerable ring strain . This makes them excellent candidates for ring-opening and expansion reactions . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Scientific Research Applications
Organic Synthesis
“3-(2-Chloro-4-methylphenoxy)azetidine” is a valuable compound in organic synthesis due to its four-membered ring structure which exhibits considerable ring strain. This strain-driven reactivity allows for facile handling and unique reactivity under appropriate conditions . It can serve as a precursor for synthesizing various complex molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, azetidines, including “3-(2-Chloro-4-methylphenoxy)azetidine”, are explored for their potential in drug discovery. The stability of the azetidine ring compared to related aziridines makes it a suitable motif for developing new therapeutic agents .
Polymerization
Azetidines have been utilized in polymerization processes. The unique reactivity of “3-(2-Chloro-4-methylphenoxy)azetidine” could be harnessed to create novel polymers with potential applications in materials science .
Chiral Templates
The azetidine ring system can act as a chiral template in asymmetric synthesis. “3-(2-Chloro-4-methylphenoxy)azetidine” may be used to induce chirality in the synthesis of optically active compounds, which is crucial in the production of certain pharmaceuticals .
Chemical Synthesis Methodology
This compound can be involved in developing new synthetic methodologies. Its reactivity profile can lead to the discovery of new chemical reactions that can be applied to the synthesis of a wide range of chemicals .
Bioactive Molecule Development
“3-(2-Chloro-4-methylphenoxy)azetidine” can be a key intermediate in the development of bioactive molecules. Its structural features allow for the introduction of various functional groups, which can lead to the creation of molecules with desired biological activities .
Future Directions
properties
IUPAC Name |
3-(2-chloro-4-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-2-3-10(9(11)4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEBGCWUVLGQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-methylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate](/img/structure/B1440653.png)








![5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440667.png)
